Product packaging for Tetraaluminum trichloride nonahydroxide(Cat. No.:CAS No. 11089-92-2)

Tetraaluminum trichloride nonahydroxide

Cat. No.: B078320
CAS No.: 11089-92-2
M. Wt: 367.35 g/mol
InChI Key: UZHIXXILBCHCKV-UHFFFAOYSA-B
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tetraaluminum trichloride nonahydroxide is an advanced, polynuclear aluminum complex of significant interest in materials science and heterogeneous catalysis research. Its primary research value lies in its role as a versatile precursor for the synthesis of high-purity aluminum oxides (alumina) and mixed-metal oxide catalysts. Upon thermal decomposition, this compound undergoes a controlled transformation, yielding nanostructured alumina with high surface area and tunable acidity, which is critical for developing next-generation catalytic supports and adsorbents. Researchers utilize it to investigate mechanisms of catalytic cracking, hydrocarbon reforming, and other acid-catalyzed reactions due to the Lewis and Brønsted acid sites generated from its unique chlorine and hydroxyl ligand structure. Furthermore, it serves as a fundamental building block in sol-gel processes and the fabrication of advanced ceramic materials, where its molecular structure allows for precise control over the final material's porosity and phase composition. This reagent provides a valuable model system for studying the formation and stabilization of active catalytic sites and the structural evolution of materials from molecular precursors to functional solids.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Al4Cl3H9O9 B078320 Tetraaluminum trichloride nonahydroxide CAS No. 11089-92-2

Properties

CAS No.

11089-92-2

Molecular Formula

Al4Cl3H9O9

Molecular Weight

367.35 g/mol

IUPAC Name

tetraaluminum;trichloride;nonahydroxide

InChI

InChI=1S/4Al.3ClH.9H2O/h;;;;3*1H;9*1H2/q4*+3;;;;;;;;;;;;/p-12

InChI Key

UZHIXXILBCHCKV-UHFFFAOYSA-B

SMILES

[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Al+3].[Al+3].[Al+3].[Al+3].[Cl-].[Cl-].[Cl-]

Canonical SMILES

[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Al+3].[Al+3].[Al+3].[Al+3].[Cl-].[Cl-].[Cl-]

Other CAS No.

11089-92-2

Origin of Product

United States

Chemical and Physical Properties

Tetraaluminum trichloride (B1173362) nonahydroxide is a component of polyaluminum chloride, which can exist as a liquid solution or a solid. The properties can vary depending on the specific composition and manufacturing process.

PropertyValue/Description
Molecular Formula Al₄(OH)₉Cl₃
Molecular Weight 367.35 g/mol
Appearance As a component of PAC, it can be a colorless to yellow transparent liquid or a white to yellow solid powder/flake. chemicalbook.commade-in-china.com
Solubility Soluble in water, forming a colloidal solution. ontosight.ai
pH of Solution The pH of PAC solutions is acidic.
Basicity A key parameter for PAC products, it represents the degree of acid neutralization and influences the polymer content and cationic charge density. monarchchemicals.co.uk

Synthesis and Formation

The synthesis of polyaluminum chlorides, including species like Tetraaluminum trichloride (B1173362) nonahydroxide, generally involves the controlled hydrolysis of an aluminum salt, most commonly aluminum chloride, followed by polymerization.

A typical synthesis process involves reacting aluminum hydroxide (B78521) with hydrochloric acid. chemtradeasia.in Another method is the partial hydrolysis of aluminum chloride solution by the addition of a base, such as sodium carbonate or sodium hydroxide, under controlled temperature and stirring conditions. bohrium.commdpi.com The molar ratio of hydroxide to aluminum (OH/Al ratio) is a critical parameter that determines the distribution of different polymeric species in the final product. mdpi.com

The formation of the desirable Al₁₃ Keggin-ion is favored under specific conditions, including an optimal OH/Al ratio (typically around 2.25 to 2.4), controlled temperature, and aging time. nih.govmdpi.comresearchgate.net The mechanism is thought to involve the assembly of smaller aluminum hydroxo complexes, such as monomers and dimers, into the larger, more stable cage-like structure of the Al₁₃ polycation. rsc.orgresearchgate.net

Characterization and Analytical Techniques

Several analytical techniques are employed to characterize the complex mixture of species present in polyaluminum chloride solutions and to identify key components like Tetraaluminum trichloride (B1173362) nonahydroxide and the Al₁₃ ion.

27Al Nuclear Magnetic Resonance (NMR) Spectroscopy : This is a powerful tool for identifying and quantifying the different aluminum species in solution. aidic.it The central tetrahedral aluminum atom in the Al₁₃ Keggin-ion gives a distinct resonance peak at approximately 63 ppm, allowing for its direct quantification. aidic.it Monomeric aluminum species are typically observed at around 0 ppm. mdpi.com

X-ray Diffraction (XRD) : XRD is used to analyze the structure of solid PAC products. While many PACs are amorphous, characteristic diffraction patterns can indicate the presence of specific crystalline structures, including those related to the Al₁₃ species. nih.govresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy provides information about the chemical bonds present in the material. In PAC, it can be used to identify the presence of Al-OH and Al-O-Al bonds, which are characteristic of the polymeric structure. nih.govmdpi.com

Theoretical and Computational Chemistry Studies on Tetraaluminum Trichloride Nonahydroxide

Quantum Chemical Approaches for Aluminum Complex Systems

Quantum chemical methods are fundamental to investigating the electronic properties and behavior of aluminum complexes. These approaches, which solve approximations of the Schrödinger equation, are broadly categorized by their level of theory and computational cost, ranging from high-accuracy ab initio calculations to more efficient semi-empirical methods.

Ab initio (from first principles) methods calculate molecular properties based on fundamental physical constants without reliance on experimental data for parameterization. wikipedia.orgwikipedia.org These calculations have been instrumental in studying aluminum chlorohydrate systems. For instance, ab initio molecular dynamics, particularly the Car-Parrinello molecular dynamics (CPMD) method, has been used to determine the structures of various aluminum chlorohydrate species, from monomers to larger polymers. wikipedia.orgresearchwithrowan.comkrellinst.org

Key research findings from ab initio studies include:

Structural Determination : These methods have been used to conclusively determine the structures of aluminum chlorohydrate monomers, dimers, trimers, and hexamers. researchwithrowan.com

Stability Analysis : Contrary to earlier assumptions that the aluminum coordination shell consists solely of hydroxide (B78521) groups and water molecules, ab initio calculations have shown that the incorporation of chloride ions into the octahedral structure of monomeric, dimeric, and trimeric species increases their stability in the gas phase. researchwithrowan.com

Reactivity Insights : By modeling the electronic structure, these calculations provide insights into the reactivity of different sites on the aluminum complexes, helping to explain reaction mechanisms at a fundamental level. nih.gov For example, studies on Al³⁺ hydrolysis have used ab initio simulations to reveal the cooperative role of surrounding water molecules in the process. mdpi.com

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. nsf.gov DFT calculates the electronic structure of a system based on its electron density rather than the complex many-electron wavefunction. This approach has been widely applied to study the geometries, energetics, and spectroscopic properties of aluminum chlorohydroxide systems.

Applications of DFT in this field have yielded significant findings:

Geometries and Energetics : DFT has been used to investigate the chemistry of aluminum (chloro)hydroxide in water, determining the stability, reactivity, and acidic nature of these species. researchgate.netresearchgate.net Such studies have shown that in certain environments, aluminum prefers a 5-fold coordination. researchgate.net The conductor-like screening model (COSMO) is often paired with DFT to simulate the effects of an aqueous solvent. researchgate.netresearchgate.net

Reaction Energetics : DFT calculations have been employed to determine the activation energy barriers for key chemical processes. For example, constrained molecular dynamics simulations using DFT were able to determine the energy barriers for the dissociation of chlorine atoms from a chlorohydrate structure. researchgate.net

Spectroscopic Properties : DFT methods are used to predict spectroscopic properties that can be compared with experimental data. For instance, DFT has been used to calculate the ²⁷Al NMR chemical shifts for various aluminum species, aiding in the interpretation of experimental spectra. researchgate.net

Table 1: Calculated Activation Energy Barriers for Chlorine Dissociation from an Aluminum Chlorohydrate Dimer using DFT.
Dissociation PathwayActivation Energy Barrier (kJ/mol)Reference
First Cl⁻ Dissociation14 ± 3 researchgate.net
Second Cl⁻ Dissociation40 ± 5 researchgate.net

Semi-empirical methods are derived from the Hartree-Fock formalism but introduce significant approximations and use parameters derived from experimental data to simplify calculations. wikipedia.orgnih.gov Methods like AM1, PM3, and MNDO fall into this category. nih.gov Their main advantage is their computational speed, which is orders of magnitude faster than ab initio or DFT methods, allowing for the study of very large molecular systems and extensive conformational sampling. nih.govststephens.net.in

However, the reliance on parameterization means their accuracy can be unpredictable if the molecule under study is not similar to those in the database used to develop the parameters. wikipedia.org While widely used for organic molecules, their application to transition metal complexes and inorganic systems like aluminum hydroxides requires careful validation. acs.orgrsc.org For aluminum complexes, semi-empirical methods can be a valuable tool for initial conformational searches and electronic studies of large polymeric structures, providing preliminary geometries that can then be refined with more accurate DFT or ab initio calculations. ststephens.net.in

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations build upon quantum chemical principles to predict the structures and simulate the time-dependent behavior of complex chemical systems. These techniques are essential for understanding the formation and transformation of polymeric aluminum species in solution.

Molecular dynamics (MD) simulations have been crucial for predicting the structures and energetics of polyaluminum chlorohydroxide species. By simulating the movement of atoms over time, MD can explore the potential energy surface to find stable and low-energy conformations.

Key findings from these simulations include:

Ab initio MD : Methods like Car-Parrinello Molecular Dynamics (CPMD) combine DFT with molecular dynamics to provide a first-principles simulation of the system's evolution. wikipedia.orgkrellinst.org CPMD has been used to determine the structures of small aluminum chlorohydrate polymers (monomer to hexamer) and has shown that gas-phase optimized structures remain stable in water over picosecond timescales. researchwithrowan.com

Complex Structures : Simulations have predicted that larger gas-phase structures, such as the hexamer, are built from both penta- and hexacoordinated Al³⁺ ions. researchwithrowan.com

The Al₁₃ Polycation : The Keggin-type Al₁₃ polycation, [AlO₄Al₁₂(OH)₂₄(H₂O)₁₂]⁷⁺, is a major and highly stable component of polyaluminum chloride solutions. researchgate.netmdpi.com Computational studies have characterized it as a roughly spherical entity. researchgate.net Its formation and stability are critical in many applications and have been a major focus of modeling efforts. researchgate.netmdpi.comacs.org

Understanding the intricate processes of hydrolysis and polymerization of aluminum salts is a significant challenge that simulations are well-suited to address. illinois.edu These simulations can track reaction pathways and identify key intermediates that govern the formation of larger polymeric structures.

Notable simulation approaches and findings include:

Reactive Force Fields (ReaxFF) : For very large systems and longer timescales where ab initio MD is too computationally expensive, reactive force fields like ReaxFF are used. acs.org ReaxFF can model bond breaking and formation, allowing for the simulation of complex chemical reactions like hydrolysis and polymerization. psu.eduglobethesis.comresearchgate.net ReaxFF MD simulations have been used to study the influence of factors like basicity (OH⁻/Al³⁺ ratio), concentration, and temperature on the hydrolysis and polymerization of Al³⁺-solvated molecules. researchgate.net

Mechanism Elucidation : Simulations have shown that hydroxide ions directly influence the breaking of O-H bonds in water molecules coordinated to aluminum ions, which in turn affects the hydrolysis products. researchgate.net These studies also provide insight into how dehydration reactions occur as more hydroxyl ligands attach to the aluminum center. researchgate.net

Bridging Theory and Experiment : Computational simulations help to bridge different theoretical models of polymerization, such as the "Core-links" model and the "Cage-like" Keggin-Al₁₃ model, by providing a dynamic picture of the transformation between different aluminum species in solution. illinois.edu

Table 2: Summary of Theoretical and Computational Methods Applied to Aluminum Complex Systems.
MethodPrimary ApplicationKey Findings / InsightsReferences
Ab Initio / Ab Initio MDElectronic structure, reactivity, structure of small polymersDetermined structures of Al monomers to hexamers; showed Cl⁻ incorporation enhances stability. researchwithrowan.commdpi.com
Density Functional Theory (DFT)Geometries, reaction energetics, spectroscopic propertiesCalculated activation energies for Cl⁻ dissociation; predicted 5-fold Al coordination; calculated NMR shifts. researchgate.netresearchgate.net
Semi-Empirical MethodsConformational searches and electronic studies of large systemsComputationally efficient for initial screening of large polymers, but require careful validation. wikipedia.orgnih.govacs.org
Molecular Dynamics (ReaxFF)Simulation of hydrolysis and polymerization mechanismsModeled the influence of pH, concentration, and temperature on reaction pathways and product evolution. psu.eduresearchgate.netresearchgate.net

Theoretical Studies of Proton Transfer Processes in Aluminum Hydroxide Systems

Theoretical and computational chemistry provides powerful tools to investigate the fundamental mechanisms of proton transfer in aluminum hydroxide systems. While direct theoretical studies on the complex structure of tetraaluminum trichloride (B1173362) nonahydroxide are not extensively available in the public domain, valuable insights can be drawn from computational studies of simpler, related aluminum hydroxide species. These studies help to elucidate the energetic and structural dynamics of proton movement, which is a critical aspect of the chemical behavior of these compounds.

One of the key areas of investigation is the solvation of aluminum hydroxide and the subsequent proton transfer events that can occur in an aqueous environment. researchgate.net Computational models, including static methods like Hartree-Fock (HF), Density Functional Theory (DFT), and Møller–Plesset perturbation theory (MP2), as well as dynamic methods like Car-Parrinello molecular dynamics (CPMD), have been employed to study conformations such as Al(OH)₃•H₂O and Al(OH)₄⁻. researchgate.net

These studies reveal that the hydrogen bonding environment is crucial for understanding proton transfer. For instance, CPMD simulations indicate that for each hydroxy group in a solvated aluminum hydroxide system, there are approximately 0.6 donor and 1.5 acceptor hydrogen bonds, with the latter being shorter and more defined. researchgate.net The simulations also show deprotonation and protonation events occurring at room temperature, highlighting the dynamic nature of protons in these systems. researchgate.net The energy barriers associated with these proton transfers are a key focus of such theoretical studies, as they determine the kinetics of acid-base reactions involving aluminum hydroxides.

The following table summarizes the key computational methods used in the study of aluminum hydroxide solvation and their primary focus:

Computational MethodFocus of StudyKey Findings
Static Methods (HF, DFT, MP2) Prediction of stable structures and energies of different conformations.Provides generally similar structural and energetic predictions. researchgate.net
Car-Parrinello Molecular Dynamics (CPMD) Simulation of the dynamic behavior of the system, including hydrogen bonding and proton transfer events.Reveals dynamic protonation/deprotonation and details of the hydrogen bond network. researchgate.net

Computational Insights into Molecular Characteristics and Reaction Energetics

Computational chemistry offers a window into the molecular characteristics and reaction energetics of aluminum compounds. While specific computational data for tetraaluminum trichloride nonahydroxide is scarce, general principles and studies on related aluminum compounds provide a framework for understanding its behavior.

The molecular structure of this compound is complex, featuring aluminum ions in octahedral or tetrahedral coordination with hydroxide and chloride ligands. ontosight.ai Computational modeling can be used to determine the preferred coordination geometries, bond lengths, and bond angles that minimize the energy of the molecule. These calculations are fundamental to understanding the compound's stability and reactivity.

Reaction energetics, such as the enthalpy and free energy of reaction, can also be calculated using computational methods. For instance, the reaction of aluminum compounds with water is a key area of interest. The hydrolysis of aluminum carbide (Al₄C₃), for example, produces aluminum hydroxide and methane, and the stoichiometry of this reaction is well-established. brainly.com Computational studies can model the reaction pathway and determine the activation energy, providing insights into the reaction kinetics.

The table below outlines the types of molecular and energetic properties that can be investigated through computational studies and their significance:

PropertyComputational MethodSignificance
Molecular Geometry Energy Minimization (using DFT, HF, etc.)Determines the three-dimensional arrangement of atoms, bond lengths, and angles, which influences the compound's physical and chemical properties.
Reaction Enthalpy (ΔH) Quantum Chemical CalculationsIndicates whether a reaction is exothermic or endothermic, providing information about the heat released or absorbed.
Activation Energy (Ea) Transition State Theory CalculationsDetermines the energy barrier that must be overcome for a reaction to occur, which is crucial for understanding reaction rates.
Vibrational Frequencies Frequency CalculationsPredicts the infrared spectrum of the molecule, which can be used for its identification and characterization.

These computational approaches are essential for a deeper understanding of the chemical behavior of complex inorganic compounds like this compound, guiding further experimental research and application.

Advanced Research Applications of Polymeric Aluminum Chlorohydroxide

Coagulation and Flocculation Science: Fundamental Mechanistic Insights

As a coagulant, polymeric aluminum chlorohydroxide (PACl) is preferred in some water treatment scenarios due to its high positive charge, which makes it highly effective at destabilizing and removing suspended materials. wikipedia.org Its high degree of acid neutralization results in a minimal impact on the pH of the treated water compared to other aluminum and iron salts. wikipedia.org Research into its fundamental mechanisms continues to provide a deeper understanding of coagulation and flocculation processes.

One of the principal mechanisms by which PACl induces flocculation is charge neutralization. jianhengchem.comrsc.org Suspended particles in water typically possess a negative surface charge, which causes them to repel each other and maintain stability in the suspension. jianhengchem.com When PACl is introduced into the water, it releases various positively charged polymeric aluminum species. jianhengchem.comresearchgate.net

These cationic polymers, such as the highly effective Al₁₃ species [AlO₄Al₁₂(OH)₂₄]⁷⁺, adsorb onto the negatively charged surfaces of colloids and other suspended particles. researchgate.netnih.govnih.gov This adsorption neutralizes the surface charge, reducing the electrostatic repulsion between particles and allowing van der Waals forces to predominate, which in turn leads to particle aggregation. jianhengchem.commdpi.com The charge neutralization efficiency is a key factor in the coagulation process, with studies showing that the main flocculation mechanism is predominantly charge neutralization at low coagulant dosages. frontiersin.org The effectiveness of PACl is linked to its high basicity, which refers to the degree of acid neutralization and is a measure of how highly polymerized the aluminum is. cnwwtp.comwaterworld.com This high polymerization results in a higher positive charge, enhancing its charge neutralization capabilities across a wide pH range. cnwwtp.comwaterworld.com

In addition to charge neutralization, interparticle bridging is another critical mechanism in PACl-induced flocculation. jianhengchem.comrsc.org The polymeric structure of PACl allows it to form bridges that connect multiple suspended particles, facilitating the formation of larger, more stable flocs. jianhengchem.comresearchgate.net

This process involves the long-chain aluminum hydroxide (B78521) polymers adsorbing onto the surface of particles. jianhengchem.com Segments of the polymer chain extend into the solution and can then attach to other particles, creating a physical link between them. jianhengchem.comcolumbia.edu This bridging mechanism is particularly effective when polymeric aluminum species are present in the solution at higher dosages. researchgate.net The combination of charge neutralization and interparticle bridging makes PACl a highly efficient coagulant, capable of forming large and robust flocs that are easily removed by sedimentation or filtration. nih.gov

The characteristics of flocs—such as their size, strength, structure, and growth rate—are crucial for the efficiency of the coagulation-flocculation process. Research has shown that the properties of flocs formed using PACl can vary significantly depending on the coagulation conditions.

Studies have demonstrated that flocs formed in the charge neutralization zone tend to have the lowest strength and are prone to breakage, but they can reform completely after being broken. nih.gov In contrast, flocs formed under sweep coagulation conditions (where particles are enmeshed in precipitating aluminum hydroxide) are stronger and more difficult to break, but their regrowth after breakage is significantly irreversible. nih.govnih.gov The morphology of flocs also differs; for instance, PACl tends to form more compact and denser flocs compared to traditional coagulants like alum, which is particularly advantageous in cold water conditions where slower hydrolysis reactions can be problematic. waterworld.comcapes.gov.br The use of dual-coagulant systems, such as PACl combined with a bioflocculant, can further influence floc properties, leading to larger floc sizes and faster growth rates, although these flocs may be looser and weaker in structure. nih.gov

Table 1: Floc Characteristics under Different PACl Coagulation Mechanisms

Coagulation MechanismFloc StrengthRegrowth PotentialTypical MorphologyPrimary Application Condition
Charge NeutralizationLowHigh (Complete reformation) nih.govSmaller, less compactLow coagulant dosage frontiersin.org
Interparticle BridgingModerate to HighVariableLarge, interconnected aggregatesHigher coagulant dosage researchgate.net
Sweep FlocculationHigh nih.govLow (Significantly irreversible) nih.govDense, compact precipitates waterworld.comHigh coagulant dosage frontiersin.org

Catalysis and Nanocatalyst Development

The unique polynuclear Al–O structure and Lewis acid properties of polymeric aluminum chlorohydroxide have prompted research into its application as a catalyst, particularly in organic synthesis. semanticscholar.orgnih.govresearchgate.net Its affordability, wide availability, and simple preparation process make it an attractive alternative to more complex and expensive catalysts. acs.orgnih.gov

A novel area of research involves the creation of composite catalysts by combining PACl with other materials, such as silica (B1680970) gel. A new, high-performance nanocatalyst has been developed through the in situ reconstitution of PACl and silica gel under mechanical grinding conditions. acs.orgacs.org This process eliminates the need for complex catalyst preparation methods. acs.orgnih.gov

Characterization of this composite material revealed the formation of a new catalytically active center, the Al–O–Si bond, which is key to its enhanced catalytic performance. acs.orgnih.gov This Al-O-Si active center was identified as the crucial element for the composite's effectiveness. acs.orgnih.govresearchgate.net The resulting PACl–silica gel catalyst demonstrates good stability, being reusable for at least six cycles, and has broad applicability across various substrates. acs.orgacs.orgnih.govresearchgate.net The mechanical ball milling serves a dual purpose: it induces the self-assembly of the silica and PACl into the new composite and provides the driving force for the catalytic reaction. acs.orgacs.orgnih.govresearchgate.net

The PACl–silica gel composite has proven to be an effective heterogeneous catalyst for the one-pot synthesis of xanthene and pyrimidinone compounds. acs.orgacs.orgnih.govresearchgate.net These heterocyclic compounds are valuable in the fields of dyes, photosensitive materials, and pharmaceuticals due to their antibacterial and anti-inflammatory properties. nih.gov Traditional synthesis methods for these compounds often require toxic solvents, harsh conditions, and catalysts that are difficult to recover. acs.orgnih.gov

The use of the PACl-silica gel composite under mechanical grinding offers a green, efficient, and convenient alternative. acs.org Density functional theory (DFT) calculations have confirmed the catalytic mechanism, showing that the energy required for the reaction is significantly lower with the PACl-silica composite catalyst (4.38 eV) compared to using PAC (6.24 eV) or silica gel (5.97 eV) alone. nih.gov Beyond this specific composite, PACl itself has been recognized as a reliable and environmentally friendly Lewis acid catalyst for producing pyrimidinone molecules and bis-indolemethane compounds. acs.orgnih.govresearchgate.net

Table 2: Catalytic Performance in Organic Synthesis

Catalyst SystemTarget CompoundsKey AdvantagesSupporting Evidence
PACl–Silica Gel CompositeXanthenes, Pyrimidinones acs.orgGreen process, high stability (6+ cycles), one-pot synthesis, no complex preparation acs.orgacs.orgnih.govresearchgate.netDFT calculations show lower activation energy (4.38 eV) nih.gov
PACl (alone)Bis-indolemethane, Pyrimidinones acs.orgnih.govresearchgate.netEnvironmentally friendly, efficient, recyclable (4+ cycles) researchgate.netActs as a Lewis acid catalyst with synergistic effects from polynuclear Al atoms researchgate.net

Investigations into Catalytic Activity, Selectivity, and Stability

Polymeric aluminum chlorohydroxide, also known as tetraaluminum trichloride (B1173362) nonahydroxide, is utilized in various industrial applications, including the production of catalysts. google.com Research has explored its catalytic properties, particularly when combined with other materials.

Studies have demonstrated that combining polymeric aluminum chloride (PAC) with silica gel under mechanical grinding conditions can create a novel and effective composite catalyst. nih.gov This PAC-silica gel catalyst shows significant activity in the one-pot synthesis of organic compounds like xanthene and pyrimidinone. nih.gov The catalytic activity is attributed to a synergistic effect between the PAC and silica gel, leading to the in-situ formation of new, highly active catalytic centers, specifically Al-O-Si bonds. nih.gov The polynuclear Al-O cation structure inherent to the PAC material is considered crucial for this catalytic process. nih.gov When comparing the catalytic performance, the PAC-silica gel composite shows markedly higher efficacy than either PAC or silica gel used alone, and also surpasses the activity of simple aluminum chloride or aluminum hydroxide. nih.gov

The stability of these catalysts is a key area of investigation. The PAC-silica gel composite catalyst has demonstrated good stability, maintaining its effectiveness for at least six cycles in the synthesis of xanthene and pyrimidinone compounds. nih.gov In a different context, related to the synthesis of polyaluminum chloride itself, transition metals have been employed to catalyze the formation of the polyaluminum chloride. google.com The observed catalytic activity for base transition metals follows the trend Ni > Fe > Co > Cu, which correlates with the overpotential for hydrogen evolution for these metals. google.com It has been noted that soluble chelated complexes of Fe(II) and Ni(II) are more effective catalysts than uncomplexed metal ion salts, suggesting that catalysts that are stable in the solution are most effective. google.com

The selectivity of catalysts derived from or incorporating polyaluminum species has also been a subject of research. For instance, the intercalation of polynuclear hydroxy metal cations into smectite clays (B1170129) creates pillared clay catalysts. researchgate.net These materials possess pore sizes that can be tailored to be larger than conventional zeolite catalysts, allowing for the regulation of selectivity in both metal-catalyzed and proton-catalyzed chemical conversions by controlling factors like surface chemical equilibria and reactant proximity within the clay's interlayer regions. researchgate.net

Table 1: Comparison of Catalyst Performance in the Synthesis of 1,8-dioxo-octahydro xanthene
CatalystReaction Conversion Rate (%)Key Finding
No Catalyst (Mechanical Grinding Only)<10%A catalyst is necessary for the reaction to proceed effectively.
Polymeric Aluminum Chloride (PAC)10%PAC alone shows limited catalytic activity under the tested conditions.
Silica Gel40%Silica gel provides moderate catalytic activity.
PAC-Silica Gel Composite98%The composite material demonstrates a significant synergistic catalytic effect, resulting in a much higher conversion rate. nih.gov

Advanced Materials Science Applications

The unique polymeric structure of tetraaluminum trichloride nonahydroxide makes it a valuable component in the development of advanced materials. Its applications range from incorporation into composites to the synthesis of nanostructured materials.

Incorporation into Hybrid Materials and Composites

This compound, in the form of polymeric aluminum chloride (PAC), serves as a precursor for novel hybrid composite materials. A significant example is the creation of a PAC-silica gel composite through a mechanochemical "one-pot" grinding process. nih.gov This method eliminates the need for complex catalyst preparation by inducing the self-assembly of silica and PAC into a new composite material, which also acts as the driving force for the catalytic reaction. nih.gov

During the grinding process, the PAC and silica gel are reconstituted in situ, forming new, catalytically active Al-O-Si bonds. nih.gov This structural change is fundamental to the enhanced performance of the composite material. Density functional theory calculations have shown that the energy required for a key step in a catalytic reaction is significantly lower with the Al-O-Si active center (4.38 eV) compared to the Al-O-Al centers in PAC alone (6.24 eV) or the Si-O-Si centers in silica (5.97 eV). nih.gov This demonstrates how incorporating the aluminum polymer into a composite structure creates a more efficient material. The resulting composite has high stability and wide applicability, leveraging widely available and inexpensive raw materials. nih.gov

Role in the Synthesis and Functionalization of Nanostructured Materials

Polymeric aluminum chlorohydroxide is instrumental in the synthesis and functionalization of specific types of nanostructured materials, particularly pillared interlayered clays (PILCs). researchgate.net These materials are created by intercalating large polymeric hydroxy metal cations into the layers of smectite clays like montmorillonite. researchgate.net The process results in a microporous structure with a high degree of surface acidity, making PILCs superior as selective heterogeneous catalysts and adsorbents. researchgate.net

Specifically, poly-aluminum species, such as the Al30 polycation, are used as pillaring agents to modify materials like montmorillonite. researchgate.net The modification process involves optimizing conditions such as the molar ratio of hydroxide to aluminum, the ratio of aluminum to the clay, curing time, and reaction temperature to create Al30-pillared clays. researchgate.net This method produces materials with desirable properties, including pore sizes that can be made larger than those of conventional zeolites. researchgate.net The functionalization of the clay with these aluminum polycations significantly enhances its properties; for example, it improves the adsorption performance for substances like phosphate (B84403). researchgate.net Research has also focused on the synthesis of nanostructured aluminum oxyhydroxide, a low-density porous material with a fibrillar structure, which can be further functionalized for various applications. mdpi.com

Table 2: Optimized Conditions for Preparation of Al30-Pillared Montmorillonite
ParameterOptimal Value
[OH⁻]/[Al³⁺] Molar Ratio2.4:1 researchgate.net
Al/Montmorillonite Ratio4:1 researchgate.net
Curing Time12 hours researchgate.net
Reaction Temperature77.5°C researchgate.net
Alkali Addition Rate1.55 mL/min researchgate.net

Environmental Chemistry of Tetraaluminum Trichloride Nonahydroxide

Speciation and Transformation in Aquatic and Environmental Systems

The environmental fate of tetraaluminum trichloride (B1173362) nonahydroxide is largely governed by its speciation and transformation in different environmental compartments. These processes are highly dependent on the specific chemical conditions of the receiving environment.

pH-Dependent Speciation and Stability in Natural Waters

The speciation of aluminum in water is highly pH-dependent. When tetraaluminum trichloride nonahydroxide is introduced into natural waters, it undergoes a series of reactions that alter its chemical form. The stability of the various aluminum species is dictated by the pH of the water.

In acidic conditions (pH < 6), the dominant aluminum species is the free hydrated aluminum ion, [Al(H₂O)₆]³⁺. As the pH increases, this ion undergoes hydrolysis, forming a series of monomeric and polymeric hydroxo-aluminum complexes. This compound is itself a pre-hydrolyzed aluminum species, but its stability in natural waters is transient. It will further hydrolyze or polymerize depending on the ambient pH.

Near-neutral pH values (6-8), which are typical of many natural water bodies, favor the formation of insoluble aluminum hydroxide (B78521) precipitates, primarily gibbsite (Al(OH)₃). This process effectively removes dissolved aluminum from the water column. However, the presence of various ligands in natural waters, such as dissolved organic matter, can form complexes with aluminum and influence its speciation and solubility.

The following table summarizes the dominant aluminum species at different pH ranges in aquatic environments:

pH RangeDominant Aluminum Species
< 6[Al(H₂O)₆]³⁺ and other soluble cationic species
6 - 8Insoluble Al(OH)₃ (precipitates)
> 8Soluble aluminate ions, such as [Al(OH)₄]⁻

Hydrolysis and Precipitation Behavior in Complex Environmental Matrices

In complex environmental matrices such as soils, sediments, and wastewater, the hydrolysis and precipitation of this compound are influenced by a multitude of factors beyond just pH. ontosight.ai These matrices contain a variety of anions, cations, and organic matter that can interact with the aluminum species.

The presence of ions like sulfate (B86663), phosphate (B84403), and fluoride (B91410) can lead to the precipitation of various aluminum salts, competing with the formation of aluminum hydroxide. For instance, in phosphate-rich environments, the formation of insoluble aluminum phosphate minerals can be a significant sink for aluminum.

Organic matter, such as humic and fulvic acids, can form strong complexes with aluminum, affecting its mobility and bioavailability. These organo-aluminum complexes can be either soluble or insoluble, depending on the nature of the organic matter and the specific chemical conditions. This complexation can inhibit the precipitation of aluminum hydroxide and enhance the transport of aluminum in the environment.

Environmental Transport and Fate Studies

The transport and ultimate fate of this compound in the environment are determined by a combination of physical, chemical, and biological processes.

Mobility and Distribution in Various Environmental Compartments

The mobility and distribution of aluminum species derived from this compound vary significantly among different environmental compartments.

Aquatic Systems: In the water column, the transport of aluminum is largely governed by its speciation. Soluble aluminum species can be transported over long distances by water currents. However, the tendency for aluminum to hydrolyze and precipitate at near-neutral pH means that a significant portion of it will be transferred to the sediment phase.

Soils and Sediments: Soils and sediments are major sinks for aluminum. The mobility of aluminum in these compartments is generally low due to strong adsorption to soil particles and the formation of insoluble precipitates. The extent of its mobility is influenced by soil pH, organic matter content, and the presence of competing ions.

The following table outlines the general mobility of aluminum in different environmental compartments:

Environmental CompartmentGeneral MobilityKey Influencing Factors
Surface WaterVariablepH, presence of ligands, water flow
GroundwaterLowpH, geological composition
SoilLowpH, organic matter content, clay content
SedimentVery LowpH, redox potential, organic matter

Chemical Degradation Pathways and Long-Term Stability in Environmental Contexts

This compound itself does not undergo "degradation" in the traditional sense of breaking down into simpler, non-toxic compounds. Instead, its long-term fate is tied to the transformation and aging of the resulting aluminum species.

The initial polymeric aluminum species present in this compound will gradually transform into more stable crystalline forms of aluminum hydroxide, such as gibbsite. This aging process is generally slow and can take a considerable amount of time in natural environments.

The long-term stability of these aluminum precipitates is high in most environmental contexts. They become an integral part of the mineral matrix of soils and sediments. However, significant changes in environmental conditions, such as a drastic decrease in pH due to acid rain, can lead to the dissolution of these precipitates and the remobilization of aluminum back into the environment.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing tetraaluminum trichloride nonahydroxide, and how can its structural integrity be validated?

  • Answer : The compound is typically synthesized via controlled hydrolysis of aluminum chloride under alkaline conditions. Key parameters include pH control (8–10) and temperature (60–80°C) to prevent over-hydrolysis. Structural validation requires X-ray diffraction (XRD) for crystallinity analysis, Fourier-transform infrared spectroscopy (FTIR) to confirm hydroxyl and chloride bonding, and nuclear magnetic resonance (NMR) for Al coordination environments. Thermogravimetric analysis (TGA) can assess hydration states .

Q. How do stability and solubility properties of this compound vary under different experimental conditions?

  • Answer : The compound is stable in aqueous solutions but decomposes under extreme pH (<2 or >12) or temperatures exceeding 100°C. Solubility in water is high (>50 g/100 mL at 25°C), but it precipitates in non-polar solvents. Stability assessments should include long-term storage studies under controlled humidity (≤40% RH) and accelerated aging tests with differential scanning calorimetry (DSC) to detect phase transitions .

Advanced Research Questions

Q. What mechanistic insights exist for this compound’s role in catalytic or polymerization processes?

  • Answer : The compound acts as a Lewis acid catalyst in organic synthesis, facilitating Friedel-Crafts alkylation. Advanced studies combine kinetic profiling (e.g., reaction rate constants via UV-Vis spectroscopy) with density functional theory (DFT) simulations to map transition states. In polymerization, its interaction with monomers like ethylene is analyzed using in-situ Raman spectroscopy to track bond formation .

Q. How can researchers reconcile conflicting data on its decomposition products and environmental persistence?

  • Answer : Discrepancies arise from varying experimental setups. For example, thermal decomposition (TGA-MS) under inert atmospheres releases HCl and AlO(OH), while oxidative conditions yield Al₂O₃ and Cl₂. Environmental persistence studies should use OECD 301B biodegradation tests and soil column experiments to quantify mobility and half-life .

Q. What advanced techniques are suitable for probing its interactions with biomolecules or colloidal systems?

  • Answer : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinities with proteins or DNA. For colloidal systems, dynamic light scattering (DLS) and zeta potential measurements track aggregation kinetics. Cryo-electron microscopy (cryo-EM) can visualize nanostructure formation in real-time .

Data Gaps and Methodological Challenges

Q. How can researchers address the lack of toxicological and ecotoxicological data for this compound?

  • Answer : Prioritize in vitro assays (e.g., Ames test for mutagenicity, Daphnia magna acute toxicity tests) and microcosm studies to assess aquatic toxicity. Computational models like ECOSAR predict ecological risks but require validation via experimental LC₅₀/EC₅₀ determinations .

Q. What strategies optimize its purification to minimize by-products like unreacted AlCl₃ or hydroxychlorides?

  • Answer : Recrystallization in ethanol-water mixtures (70:30 v/v) removes unreacted AlCl₃, while dialysis (1 kDa membrane) isolates the target compound from smaller hydroxychlorides. Purity is confirmed via inductively coupled plasma mass spectrometry (ICP-MS) for Al/Cl ratios and high-performance liquid chromatography (HPLC) .

Contradictory Evidence Resolution

Q. How do discrepancies in reported thermal stability thresholds inform experimental design?

  • Answer : Variations in decomposition temperatures (e.g., 100°C vs. 120°C) stem from differences in sample hydration or heating rates. Researchers should standardize protocols using controlled humidity chambers and replicate studies across multiple TGA-DSC instruments to establish consensus thresholds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.